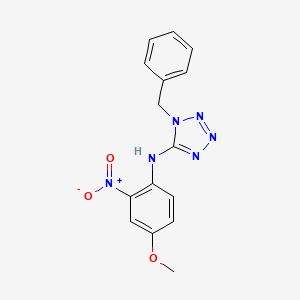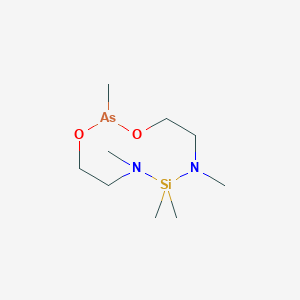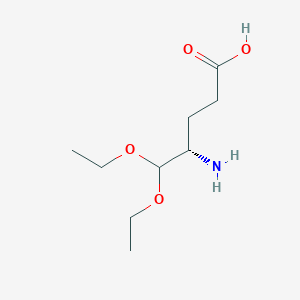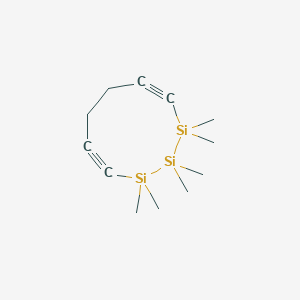
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine is a complex organosilicon compound It is characterized by its unique structure, which includes multiple methyl groups and a tetradehydro framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine typically involves multiple steps. The process begins with the preparation of the precursor compounds, which are then subjected to a series of reactions, including silylation and dehydrogenation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and automated synthesis, can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: This involves the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce more saturated silicon-containing compounds.
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to biomolecular interactions and silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which 1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine exerts its effects involves interactions with various molecular targets. These interactions can influence the compound’s reactivity and stability. The pathways involved may include the formation of intermediate species and the activation of specific catalytic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A related compound with similar silylation properties.
Trisiloxane, 1,1,3,3,5,5-hexamethyl-: Another organosilicon compound with comparable structural features.
Uniqueness
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine stands out due to its unique tetradehydro framework and the presence of multiple methyl groups
Propriétés
Numéro CAS |
89571-47-1 |
|---|---|
Formule moléculaire |
C12H22Si3 |
Poids moléculaire |
250.56 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexamethyl-1,2,3-trisilacyclonona-4,8-diyne |
InChI |
InChI=1S/C12H22Si3/c1-13(2)11-9-7-8-10-12-14(3,4)15(13,5)6/h7-8H2,1-6H3 |
Clé InChI |
CQUFIBNDOBYOCJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C#CCCC#C[Si]([Si]1(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




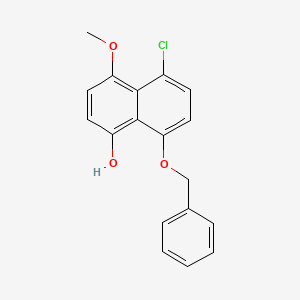
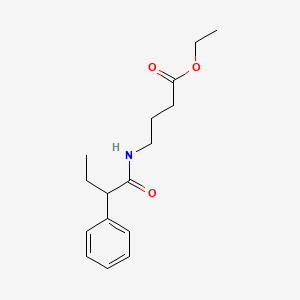

![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

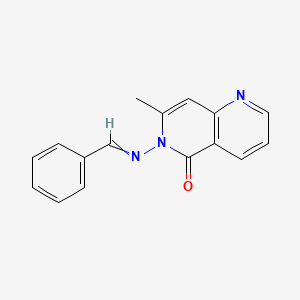
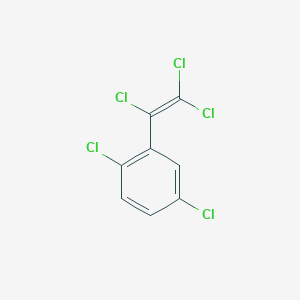
silane](/img/structure/B14392556.png)
